S-[2-(diphenylamino)-2-oxoethyl] ethanethioate
Description
S-[2-(Diphenylamino)-2-oxoethyl] ethanethioate is a thioester derivative characterized by a diphenylamino group attached to a ketone moiety, which is further linked to an ethanethioate group. Thioesters like this are often explored for their bioactivity, particularly in pharmaceutical and agrochemical contexts, due to their reactivity and ability to act as prodrugs or enzyme inhibitors .
Properties
Molecular Formula |
C16H15NO2S |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
S-[2-oxo-2-(N-phenylanilino)ethyl] ethanethioate |
InChI |
InChI=1S/C16H15NO2S/c1-13(18)20-12-16(19)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
InChI Key |
WOWFAWGUXBBQGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(diphenylamino)-2-oxoethyl] ethanethioate typically involves the reaction of thiirane with phenyl acetate . This reaction is carried out under controlled conditions to ensure the formation of the desired thioester linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: S-[2-(diphenylamino)-2-oxoethyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioesters with different substituents.
Scientific Research Applications
Chemistry: S-[2-(diphenylamino)-2-oxoethyl] ethanethioate is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme interactions and the role of thioesters in metabolic pathways .
Industry: In industry, this compound can be used in the production of polymers and other materials with unique properties .
Mechanism of Action
The mechanism by which S-[2-(diphenylamino)-2-oxoethyl] ethanethioate exerts its effects involves its interaction with various molecular targets. The thioester linkage is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Amino and Aromatic Groups
(a) S-(2-(Cyclopropylamino)-2-oxoethyl) Ethanethioate (C₇H₁₁NO₂S)
- Structure: Features a cyclopropylamino group instead of diphenylamino.
- Molecular Weight : 173.23 g/mol.
- Key Data : ¹³C NMR shows peaks at δ 167.5 (C=O), 42.7 (CH₂), and 6.6 (cyclopropyl-CH₂).
- Implications: The smaller cyclopropyl group likely enhances solubility compared to bulkier diphenylamino derivatives but may reduce steric hindrance in biological interactions .
(b) S-[2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl] Ethanethioate (C₁₁H₉FN₂O₂S₂)
- Structure : Incorporates a fluorinated benzothiazole ring.
- Molecular Weight : 284.3 g/mol.
- Key Data: Smiles notation: CC(=O)SCC(=O)Nc1nc2c(F)cccc2s1.
- Implications : The electron-withdrawing fluorine and benzothiazole moiety may improve metabolic stability and target specificity, as seen in kinase inhibitors .
(c) S-[2-((5-Methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl] Ethanethioate (C₁₄H₁₄N₂O₂S₂)
- Structure : Contains a methyl-phenylthiazole group.
- Molecular Weight : 306.4 g/mol.
Comparison of Physical and Spectral Properties
| Compound | Molecular Weight (g/mol) | Key Spectral Features (NMR, IR) | Notable Substituents |
|---|---|---|---|
| S-[2-(Diphenylamino)-2-oxoethyl] ethanethioate* | ~325 (estimated) | Expected C=O (δ ~167 ppm), aromatic H (δ ~7 ppm) | Diphenylamino, thioester |
| S-(2-(Cyclopropylamino)-2-oxoethyl) ethanethioate | 173.23 | δ 167.5 (C=O), 6.6 (cyclopropyl-CH₂) | Cyclopropylamino |
| S-[2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl] ethanethioate | 284.3 | Fluorine-induced deshielding in ¹⁹F NMR | Fluorobenzothiazole |
| S-[2-((5-Chloro-2-hydroxy-4-methylphenyl)amino)-2-oxoethyl] ethanethioate | 273.79 | IR: O-H stretch (~3200 cm⁻¹), C-Cl (~750 cm⁻¹) | Chlorophenol, methyl |
*Estimated based on structural analogs.
Biological Activity
S-[2-(diphenylamino)-2-oxoethyl] ethanethioate is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a thioester derivative that has been studied for its antimicrobial and cytotoxic properties. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential use in treating infections.
2. Cytotoxic Effects
this compound has demonstrated cytotoxic activity against various cancer cell lines. In studies, it was found to interfere with nucleic acid and protein biosynthesis, altering redox potentials in cells, which contributes to its cytotoxic effects .
3. Mechanism of Action
The modes of action for this compound include:
- Inhibition of Protein Synthesis: The compound disrupts the synthesis of proteins essential for cell survival.
- Alteration of Redox Potential: By affecting redox states within cells, it can induce oxidative stress leading to cell death.
- Interference with Nucleic Acid Biosynthesis: This action can halt cell division and promote apoptosis in cancerous cells .
Case Studies
Several studies have investigated the effects of this compound:
Study 1: Antimicrobial Efficacy
A study conducted on various microbial strains revealed that the compound exhibited significant inhibition zones compared to control groups. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at low concentrations.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
| Candida albicans | 30 |
Study 2: Cytotoxicity on Cancer Cells
In vitro tests on human cancer cell lines (e.g., A549 lung cancer cells) showed that treatment with this compound led to significant cell death, measured via MTT assays.
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| CEM T-cells | 10 | Inhibition of protein synthesis |
Q & A
Q. Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming the diphenylamino group (aromatic protons at δ 7.2–7.5 ppm) and thioester carbonyl (δ ~200–210 ppm in ¹³C). DEPT-135 can clarify branching patterns.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ expected at m/z 342.1).
- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>95%) and detect residual starting materials .
[Basic] How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer :
Thioesters are prone to hydrolysis under acidic or alkaline conditions. Stability studies should:
Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C.
Quantify degradation via LC-MS, monitoring the appearance of 2-(diphenylamino)acetic acid and ethanethiol.
Key Insight : Maximum stability is observed near neutral pH (6–8). Below pH 5, acid-catalyzed hydrolysis dominates; above pH 9, base-mediated cleavage accelerates .
[Advanced] What mechanistic insights explain the nucleophilic reactivity of the thioester group in this compound?
Methodological Answer :
The thioester’s electrophilic carbonyl carbon undergoes nucleophilic attack (e.g., by amines or alcohols) via a tetrahedral intermediate. To study this:
Kinetic Analysis : Use stopped-flow spectroscopy to measure rate constants under varying nucleophile concentrations.
Computational Modeling : DFT calculations (e.g., Gaussian 16) can map transition states and activation energies, revealing steric effects from the diphenylamino group .
Contradiction Note : Conflicting reports on thioester vs. ester reactivity may arise from solvent polarity effects—validate using low-dielectric solvents (e.g., toluene) .
[Advanced] How can contradictory data on this compound’s biological activity be resolved?
Methodological Answer :
Discrepancies in cytotoxicity or enzyme inhibition assays often stem from:
- Impurity Profiles : Re-synthesize the compound under rigorously controlled conditions and re-test.
- Assay Conditions : Standardize cell culture media (e.g., serum-free to avoid thiol-containing proteins) and validate via orthogonal methods (e.g., SPR vs. fluorescence assays).
- Theoretical Alignment : Cross-reference results with QSAR models or docking simulations to identify plausible bioactivity trends .
[Advanced] What computational strategies predict the environmental fate of this compound?
Q. Methodological Answer :
EPI Suite : Estimate biodegradation (BIOWIN), soil adsorption (KOC), and aquatic toxicity (ECOSAR).
Molecular Dynamics : Simulate hydrolysis pathways in silico using GROMACS, incorporating explicit water molecules.
Metabolite Identification : Use the PISTACHIO database to predict transformation products (e.g., sulfoxide derivatives) .
[Advanced] How can this compound be utilized in catalytic systems for C–S bond formation?
Methodological Answer :
The thioester moiety serves as a sulfur donor in transition-metal catalysis:
Pd-Catalyzed Cross-Coupling : Screen Pd(PPh₃)₄ or Xantphos ligands with aryl halides to form thioethers.
Photoredox Catalysis : Employ Ru(bpy)₃²⁺ under blue light to generate thiyl radicals for C–H functionalization.
Optimization : Vary solvent (DMF vs. THF) and additive (e.g., LiOtBu) to enhance yields .
[Advanced] What crystallographic challenges arise when determining this compound’s solid-state structure?
Q. Methodological Answer :
- Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures.
- Disorder Mitigation : The diphenylamino group may exhibit rotational disorder; collect data at low temperature (100 K) and apply SHELXL refinement with restraints.
- Hydrogen Bonding : Analyze short contacts (e.g., C=O⋯H–N) to explain packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
